molecular formula C18H20N2O4S B3964939 Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-

Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-

Cat. No.: B3964939
M. Wt: 360.4 g/mol
InChI Key: CXYZDUZUGKGHDF-UHFFFAOYSA-N
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Description

The compound 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-pyrrol-2-one is a structurally complex pyrrolone derivative characterized by multiple functional groups:

  • 5-Methylfuran-2-yl at position 5: Contributes to metabolic stability and hydrophobic interactions.
  • 2-Dimethylaminoethyl at position 1: Improves aqueous solubility due to the basic amine group.

Below, we compare this compound with structurally analogous derivatives, focusing on synthetic routes, physicochemical properties, and biological implications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(5-methylfuran-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-6-7-12(24-11)15-14(16(21)13-5-4-10-25-13)17(22)18(23)20(15)9-8-19(2)3/h4-7,10,15,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYZDUZUGKGHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrrol-2-one derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro- , exhibits potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of pyrrol-2-one derivatives often involves the introduction of various substituents that enhance their biological efficacy. The compound can be synthesized through multi-step reactions involving the formation of the pyrrole ring followed by functionalization at key positions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrrol-2-one derivatives:

  • Antimicrobial Activity : Pyrrol-2-one compounds have been evaluated for their antibacterial properties. For instance, a related study demonstrated that 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
  • Tyrosinase Inhibition : Tyrosinase is an important enzyme in melanin biosynthesis and is implicated in various skin disorders. Derivatives similar to the target compound have shown effective inhibition of tyrosinase activity, with some exhibiting IC50 values significantly lower than traditional inhibitors like kojic acid .
  • Anticancer Activity : The anticancer potential of pyrrol-2-one derivatives has been explored, particularly in relation to their structure and substituents. Compounds containing sugar moieties and other functional groups have demonstrated selective cytotoxicity against cancer cell lines such as HCT116 and MCF-7 .

The biological activities of pyrrol-2-one derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors by binding to active sites on enzymes like tyrosinase or bacterial proteins, disrupting their function.
  • Cellular Interaction : The presence of specific substituents can enhance interactions with cellular receptors or transporters, leading to increased uptake and efficacy.

Case Studies

Several studies provide insights into the biological activities and mechanisms of action for pyrrol-2-one derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-oneAntibacterialMICs of 4 μg/mL against MRSA
2-Cyanopyrrole DerivativesTyrosinase InhibitionA12 showed IC50 of 0.97 μM
Glycoconjugates of Mucochloric AcidAnticancerSignificant decrease in cell viability in HCT116 cells

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences

Compound Name Substituent at Position 4 Substituent at Position 5 Amino Group Modification Reference
Target Compound Thiophene-2-carbonyl 5-Methylfuran-2-yl 2-Dimethylaminoethyl
4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-... 2,3-Dihydrobenzo[b][1,4]dioxine 5-Methylfuran-2-yl 3-Dimethylaminopropyl
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-... Thiophene-2-carbonyl 3,4-Dimethoxyphenyl 2-Diethylaminoethyl
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one Phenyl 4-Aminophenyl/4-chlorophenyl None
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiophen-2-yl 4-Chlorophenyl None
Key Observations:
  • Position 4 : The thiophene-2-carbonyl group in the target compound distinguishes it from benzodioxine () or phenyl-substituted analogs (). This group may enhance binding to bacterial enzymes via sulfur-mediated interactions .
  • Amino Group: The 2-dimethylaminoethyl chain improves solubility over bulkier diethylamino () or propyl chains (), which may affect bioavailability .
Key Observations:
  • Cyclization Strategies: Base-catalyzed intramolecular cyclization (e.g., KOH in ethanol) is common for pyrrolone synthesis (). The target compound likely follows a similar pathway .
  • Functional Group Compatibility : Thiophene and furan substituents require chemoselective cross-coupling reactions, as seen in palladium/copper-catalyzed methods ().

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility Profile Pharmacological Note Reference
Target Compound N/A High (due to dimethylamino) Potential biofilm inhibition
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-... 117–118 Moderate Antimicrobial activity
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-... 209–211 Low Structural analog for enzyme studies
Key Observations:
  • Melting Points : Bulky aryl substituents (e.g., chlorophenyl in ) increase crystallinity and melting points compared to heteroaromatic groups (e.g., thiophene in ).
  • Solubility: The dimethylaminoethyl group in the target compound likely enhances water solubility, critical for oral bioavailability .
  • Bioactivity : Thiophene and furan moieties are associated with biofilm disruption (), while chlorophenyl groups may enhance halogen bonding in antimicrobial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-
Reactant of Route 2
Reactant of Route 2
Pyrrol-2-one, 1-(2-dimethylaminoethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-

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